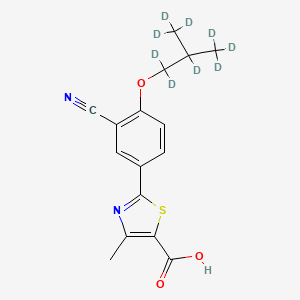

Febuxostat D9

Vue d'ensemble

Description

Fébuxostat D9: est une forme deutérée du Fébuxostat, un inhibiteur sélectif non-purinique de la xanthine oxydase. Il est principalement utilisé comme étalon interne dans la quantification du Fébuxostat par chromatographie en phase gazeuse ou par chromatographie liquide-spectrométrie de masse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse du Fébuxostat D9 implique l'incorporation d'atomes de deutérium dans la structure moléculaire du Fébuxostat. Le processus commence généralement par la préparation d'intermédiaires deutérés, suivis de leur incorporation dans le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants et de réactifs deutérés pour assurer l'incorporation d'atomes de deutérium à des positions spécifiques dans la molécule .

Méthodes de production industrielle: : La production industrielle du Fébuxostat D9 implique une synthèse à grande échelle utilisant des matières premières et des réactifs deutérés. Le processus est optimisé pour atteindre des rendements élevés et une pureté élevée du produit final. Le processus de production est soigneusement surveillé pour garantir l'incorporation constante d'atomes de deutérium et minimiser la présence d'impuretés non deutérées .

Analyse Des Réactions Chimiques

Types de réactions: : Le Fébuxostat D9 subit diverses réactions chimiques, notamment:

Oxydation: Le Fébuxostat D9 peut être oxydé pour former des oxydes correspondants.

Réduction: Les réactions de réduction peuvent convertir le Fébuxostat D9 en ses formes réduites.

Substitution: Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques dans la molécule par d'autres groupes.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont couramment utilisés.

Substitution: Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles.

Principaux produits: : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation du Fébuxostat D9 peut produire des oxydes, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Chimie: : Le Fébuxostat D9 est utilisé comme étalon interne en chimie analytique pour la quantification du Fébuxostat. Il contribue à améliorer la précision et la justesse des méthodes analytiques telles que la chromatographie en phase gazeuse et la chromatographie liquide-spectrométrie de masse .

Biologie: : En recherche biologique, le Fébuxostat D9 est utilisé pour étudier le métabolisme et la pharmacocinétique du Fébuxostat. Il contribue à comprendre l'absorption, la distribution, le métabolisme et l'excrétion du médicament dans les systèmes biologiques .

Médecine: : Le Fébuxostat D9 est utilisé en recherche clinique pour étudier l'efficacité et l'innocuité du Fébuxostat dans le traitement de l'hyperuricémie et de la goutte. Il contribue à surveiller les niveaux du médicament chez les patients et à optimiser les régimes posologiques .

Industrie: : Dans l'industrie pharmaceutique, le Fébuxostat D9 est utilisé dans le développement et la validation de méthodes analytiques pour le contrôle qualité et la conformité réglementaire. Il garantit la cohérence et la fiabilité des résultats analytiques .

Mécanisme d'action

Le Fébuxostat D9, comme le Fébuxostat, exerce ses effets en inhibant sélectivement la xanthine oxydase, une enzyme responsable de la conversion de l'hypoxanthine en xanthine et de la xanthine en acide urique. En inhibant cette enzyme, le Fébuxostat D9 réduit la production d'acide urique, diminuant ainsi les taux d'acide urique sérique. Les cibles moléculaires du Fébuxostat D9 comprennent le centre molybdène-ptérine de la xanthine oxydase, qui est le site actif de l'enzyme .

Applications De Recherche Scientifique

Chemistry: : Febuxostat D9 is used as an internal standard in analytical chemistry for the quantification of Febuxostat. It helps in improving the accuracy and precision of analytical methods such as gas chromatography and liquid chromatography-mass spectrometry .

Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of Febuxostat. It helps in understanding the absorption, distribution, metabolism, and excretion of the drug in biological systems .

Medicine: : this compound is used in clinical research to study the efficacy and safety of Febuxostat in the treatment of hyperuricemia and gout. It helps in monitoring the drug levels in patients and in optimizing the dosing regimens .

Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance. It ensures the consistency and reliability of the analytical results .

Mécanisme D'action

Febuxostat D9, like Febuxostat, exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering serum uric acid levels. The molecular targets of this compound include the molybdenum pterin center of xanthine oxidase, which is the active site of the enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

Allopurinol: Un analogue de la purine qui inhibe la xanthine oxydase en imitant la structure de l'hypoxanthine.

Topiroxostat: Un autre inhibiteur non purinique de la xanthine oxydase avec un mécanisme d'action similaire à celui du Fébuxostat.

Unicité: : Le Fébuxostat D9 est unique en raison de sa structure deutérée, qui offre des avantages dans les applications analytiques. L'incorporation d'atomes de deutérium améliore la stabilité et la précision du composé en tant qu'étalon interne. Comparé à l'Allopurinol, le Fébuxostat D9 offre une inhibition plus sélective de la xanthine oxydase et a un profil pharmacocinétique différent .

Activité Biologique

Febuxostat D9 is a deuterated form of febuxostat, a selective xanthine oxidase inhibitor primarily used in the management of hyperuricemia associated with gout. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and potential repurposing for other therapeutic uses.

This compound functions by inhibiting xanthine oxidase, an enzyme crucial for uric acid production. By doing so, it effectively lowers serum uric acid levels, which is essential in treating conditions like gout. The pharmacodynamics of febuxostat indicate that it can reduce serum uric acid levels by approximately 40-55% at daily doses ranging from 40 to 80 mg . The drug is metabolized primarily in the liver through UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes, leading to the formation of active metabolites .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models. For instance, one study indicated that the compound was used as an internal standard in LC-MS/MS analysis to assess its pharmacokinetics in rats . The results showed that this compound had a significant impact on urate metabolism and overall renal function recovery when combined with other compounds like astragaloside IV .

Clinical Efficacy

Several clinical trials have assessed the efficacy of febuxostat compared to allopurinol, another common treatment for gout. A notable study demonstrated that both drugs achieved similar serum urate targets; however, febuxostat was associated with a higher incidence of gout flares during treatment . In a long-term study involving 116 subjects, 93% maintained serum urate levels below 6.0 mg/dl after five years of treatment with febuxostat, highlighting its effectiveness in chronic management .

Safety Profile

The safety profile of febuxostat has been a subject of scrutiny, particularly concerning cardiovascular risks. The CARES trial revealed an increased risk of cardiovascular-related deaths among patients treated with febuxostat compared to those receiving allopurinol . Consequently, regulatory bodies recommend limiting its use to patients who do not respond adequately to allopurinol or have contraindications to it .

Potential for Repurposing

Emerging research suggests that febuxostat may possess antibacterial properties. A recent study found that febuxostat significantly inhibited the growth of Mycobacterium tuberculosis (Mtb), indicating its potential repurposing as an antibacterial agent . This finding opens avenues for further investigation into its use against other bacterial infections.

Summary of Key Findings

Propriétés

IUPAC Name |

2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJTQLCZDPROO-KIROAFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678704 | |

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-50-0 | |

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical techniques are commonly used to quantify Febuxostat and Febuxostat-d9 in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for quantifying both Febuxostat and Febuxostat-d9 in biological matrices, such as human plasma. [, , ] This method offers high sensitivity and selectivity, essential for accurately measuring drug concentrations during pharmacokinetic studies.

Q2: Why is Febuxostat-d9 preferred as an internal standard over other compounds in analyzing Febuxostat?

A: Febuxostat-d9, due to its structural similarity to Febuxostat, exhibits comparable chemical behavior during sample preparation and analysis. [, ] This similarity minimizes variability caused by matrix effects or ion suppression, leading to more accurate and reliable quantification of Febuxostat in biological samples.

Q3: Can you provide a specific example of how Febuxostat-d9 has been used in a pharmacokinetic study?

A: One study investigated the pharmacokinetics of Febuxostat tablets in Wistar rats using Febuxostat-d9 as the internal standard. [] By measuring Febuxostat concentrations in plasma samples collected at various time points, researchers determined key pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC0-∞. This data helps understand the absorption, distribution, metabolism, and excretion profile of Febuxostat in this animal model.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.